

The Formation of 3,5-Dimethyl-4-nitrosophenol: A Mechanistic Exploration

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Dimethyl-4-nitrosophenol*

Cat. No.: *B124193*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism behind the formation of **3,5-dimethyl-4-nitrosophenol**, a significant intermediate in various chemical syntheses. The core of this process lies in the electrophilic C-nitrosation of 3,5-dimethylphenol. This document elucidates the reaction mechanism, explores the kinetics based on related phenolic compounds, details relevant experimental protocols, and discusses the tautomeric nature of the product. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

3,5-Dimethyl-4-nitrosophenol is a chemical intermediate of interest in organic synthesis.^[1] Its formation is a classic example of an electrophilic aromatic substitution reaction on a substituted phenol. Understanding the mechanism, kinetics, and experimental parameters of its synthesis is crucial for optimizing its production and for the development of novel synthetic methodologies. This guide synthesizes available data to provide a comprehensive overview of the formation of this compound.

The Core Mechanism: Electrophilic C-Nitrosation

The formation of **3,5-dimethyl-4-nitrosophenol** proceeds via the C-nitrosation of 3,5-dimethylphenol. This reaction involves the attack of a nitrosating agent on the electron-rich aromatic ring of the phenol.

The dominant reaction is C-nitrosation through a mechanism that appears to consist of an attack on the nitrosatable substrate by the nitrosonium ion (NO^+) or its protonated form (NO_2H_2^+), followed by a slow proton transfer.^[2] The reaction is highly dependent on pH, with maximum reaction rates typically observed around $\text{pH} \approx 3$.^[2]

The key steps of the mechanism are as follows:

- Formation of the Nitrosating Agent: In the presence of an acid (like nitrous acid, HNO_2), the nitrosonium ion (NO^+) is generated.
- Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylphenol, activated by the hydroxyl group and the two methyl groups, is attacked by the nitrosonium ion. The attack is directed to the para-position relative to the hydroxyl group due to steric hindrance from the methyl groups at the ortho positions and the strong activating effect of the hydroxyl group at the para position.
- Deprotonation: A base (e.g., water) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding **3,5-dimethyl-4-nitrosophenol**.

Caption: Mechanism of C-nitrosation of 3,5-dimethylphenol.

Tautomerism

p-Nitrosophenols, including **3,5-dimethyl-4-nitrosophenol**, exist in a tautomeric equilibrium with their corresponding quinone oxime form.^{[3][4]} This equilibrium is influenced by the solvent and other conditions. The tautomerism involves the migration of a proton from the hydroxyl group to the oxygen of the nitroso group, leading to the formation of a quinone monoxime structure.

Caption: Tautomerism of **3,5-dimethyl-4-nitrosophenol**.

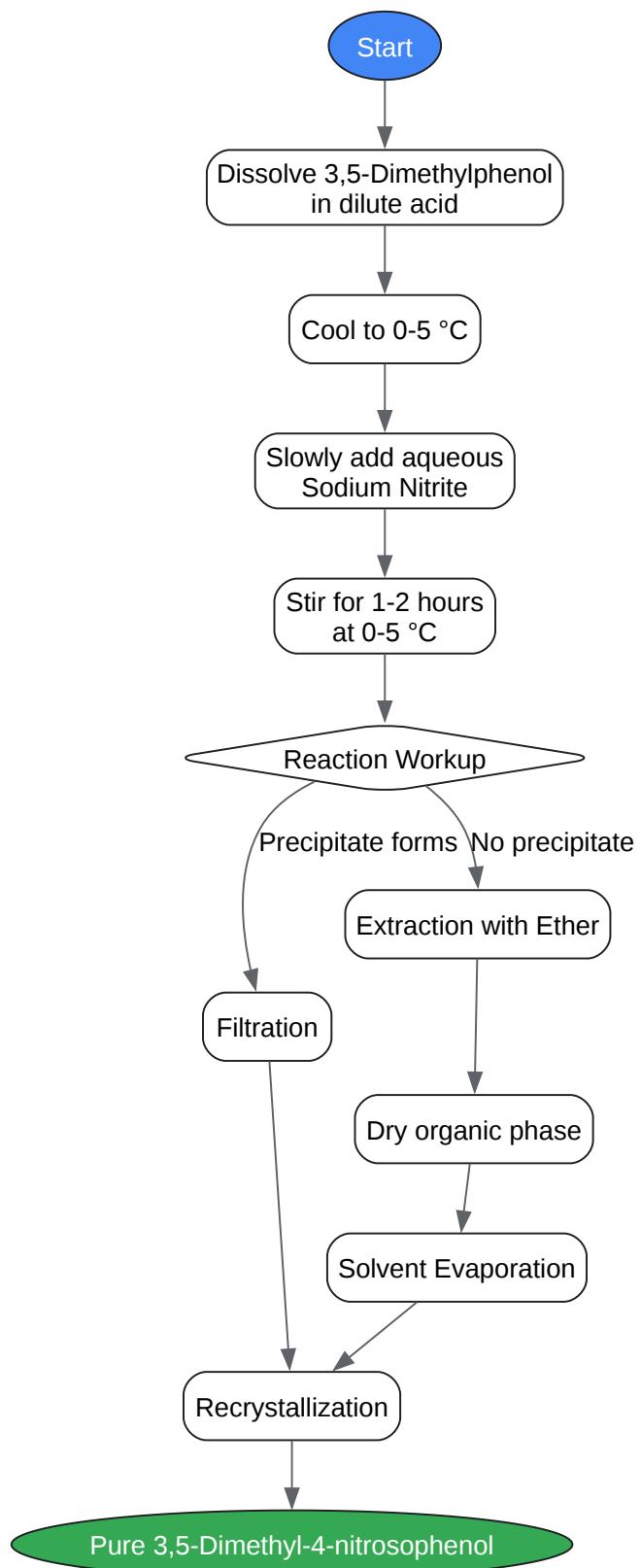
Quantitative Data

While specific kinetic data for the nitrosation of 3,5-dimethylphenol is not readily available in the reviewed literature, studies on structurally similar compounds like 2,6-dimethylphenol provide valuable insights into the reaction kinetics. The presence of electron-donating methyl groups is known to increase the rate of nitrosation.[\[2\]](#)

Compound	Second-Order Rate		Reference
	Constant (k_2) [$M^{-1} min^{-1}$]	Conditions	
Phenol	1.16	pH 3.0, 37 °C	[5]
2,6-Dimethoxyphenol (Syringol)	127	pH 3.0, 37 °C	[5]

The significantly higher rate constant for syringol compared to phenol highlights the activating effect of electron-donating groups on the aromatic ring, a principle that also applies to 3,5-dimethylphenol.

Experimental Protocols


Detailed experimental procedures for the synthesis of **3,5-dimethyl-4-nitrosophenol** are not explicitly detailed in the provided search results. However, a general procedure can be inferred from the synthesis of related p-nitrosophenols. The following is a representative protocol based on the nitrosation of phenols.

Materials:

- 3,5-Dimethylphenol
- Sodium nitrite ($NaNO_2$)
- Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4)
- Water
- Ice
- Ether (for extraction)

Procedure:

- Dissolve 3,5-dimethylphenol in a suitable solvent, such as dilute aqueous acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution of 3,5-dimethylphenol. Maintain the temperature below 5 °C.
- Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.
- The product, **3,5-dimethyl-4-nitrosophenol**, may precipitate out of the solution. If so, it can be collected by filtration.
- Alternatively, the product can be extracted from the aqueous reaction mixture using an organic solvent like ether.
- The organic extracts are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization from an appropriate solvent.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis of **3,5-dimethyl-4-nitrosophenol**.

Conclusion

The formation of **3,5-dimethyl-4-nitrosophenol** is a well-understood electrophilic aromatic substitution reaction. The key to its synthesis is the controlled C-nitrosation of 3,5-dimethylphenol using a suitable nitrosating agent under acidic conditions. The reaction kinetics are favorably influenced by the activating methyl groups on the phenol ring. The resulting product exists in tautomeric equilibrium with its quinone oxime form. This guide provides a foundational understanding of the mechanism and synthesis of this compound, which is essential for its application in further chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,5-Dimethyl-4-nitrosophenol CAS # 19628-76-3 [tradingchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 4. The compounds which cannot exhibit tautomerism are: 1) HO-C₆H₅-N=O 2).. [askfilo.com]
- 5. Nitrosation of phenol and 2,6-dimethoxyphenol and its effect on nitrosamine formation (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [The Formation of 3,5-Dimethyl-4-nitrosophenol: A Mechanistic Exploration]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124193#3-5-dimethyl-4-nitrosophenol-mechanism-of-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com